molecular formula C20H22N6O3 B2586728 3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021115-41-2

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2586728
CAS No.: 1021115-41-2
M. Wt: 394.435
InChI Key: VFVGKYUTLOJBAR-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. This compound features a benzamide core substituted with 3,4-dimethoxy groups, linked via an ethylamino chain to a pyridazine-pyridine pharmacophore. This structure is characteristic of molecules designed to modulate kinase activity and other ATP-binding proteins . Its potential research applications include serving as a key intermediate in the synthesis of more complex bioactive molecules or as a tool compound for investigating signal transduction pathways. Researchers are exploring its utility in early-stage drug discovery projects, particularly in the context of inflammatory diseases and oncology, where similar heterocyclic compounds have shown promise . The precise mechanism of action and primary molecular targets for this compound should be confirmed by researchers through appropriate experimental validation. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Researchers should handle this material in accordance with safe laboratory practices and all applicable regulations.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-16-4-3-14(13-17(16)29-2)20(27)23-12-11-22-18-5-6-19(26-25-18)24-15-7-9-21-10-8-15/h3-10,13H,11-12H2,1-2H3,(H,22,25)(H,23,27)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVGKYUTLOJBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyridazinyl-Pyridinyl Moiety: The pyridazinyl-pyridinyl moiety can be introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Coupling: The final step involves coupling the benzamide core with the pyridazinyl-pyridinyl moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a kinase inhibitor, which could be explored for anticancer or anti-inflammatory properties.

    Biological Studies: It may be used as a probe to study cellular signaling pathways and protein interactions.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide likely involves interaction with specific molecular targets, such as kinases or receptors. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the modulation of various cellular pathways, affecting processes like cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and linker groups. Key comparisons are summarized below:

Table 1: Structural Features of Target Compound and Analogs
Compound Name/ID Core Structure Substituents/Modifications Linker Group Reference
Target Compound Benzamide 3,4-Dimethoxy, pyridazine-pyridin-4-ylamino Ethylamino chain N/A
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Ethyl benzoate Pyridazin-3-yl, phenethylamino Phenethylamino [1]
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Ethyl benzoate Methylisoxazol-5-yl, phenethylamino Phenethylamino [1]
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide Benzamide 3-Methylisoxazole methylthio, 6-methylpyridazine Ethylamino-thioether [3]
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Benzamide 3-Methyloxadiazole methylthio, 3,5-dichloropyridine Ethylamino-thioether [3]

Key Observations :

  • Core Structure : The target compound uses a benzamide core, unlike the ethyl benzoate derivatives in , which may reduce esterase susceptibility and improve metabolic stability .
  • Linkers: The ethylamino chain in the target compound is shorter than the phenethylamino linkers in , which could influence conformational flexibility and target binding .
Table 2: Inferred Pharmacological Profiles
Compound Class/ID Biological Activity/Application Mechanism/Notes Reference
(I-6230, I-6232) Kinase inhibition (hypothetical) Methylpyridazine (I-6232) may enhance potency vs. unsubstituted pyridazine (I-6230) . [1]
Benzamide Derivatives Anticancer, antiviral Thioether linkers (e.g., methylthio-isoxazole) improve membrane permeability and target engagement . [3]
Target Compound Hypothetical kinase/DNA binding Pyridin-4-ylamino group may mimic adenine in ATP-binding pockets. N/A

Key Findings :

  • Heterocyclic Substituents : Pyridazine and pyridine rings (target compound) are common in kinase inhibitors, whereas isoxazole/thiazole derivatives () often target viral proteases or thrombotic pathways .
  • Substituent Effects : The dimethoxy groups on the benzamide may reduce cytotoxicity compared to nitro or chloro substituents in compounds, which are associated with higher reactivity .

Structure-Activity Relationship (SAR) Trends

  • Pyridazine Modifications : Methylation at the pyridazine 6-position (e.g., I-6232) in improves activity over unsubstituted pyridazine (I-6230), suggesting that steric bulk enhances target interaction .
  • Linker Optimization: Ethylamino chains (target compound) may offer better solubility than thioether linkers (), albeit with reduced stability in oxidative environments .
  • Aromatic Substitutions : Electron-donating groups (e.g., methoxy in the target compound) vs. electron-withdrawing groups (e.g., trifluoromethyl in ) modulate electronic properties and binding kinetics .

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